1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole

Catalog No.
S5384638
CAS No.
18836-83-4
M.F
C10H8N2O4S
M. Wt
252.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole

CAS Number

18836-83-4

Product Name

1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrole

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

InChI

InChI=1S/C10H8N2O4S/c13-12(14)9-3-5-10(6-4-9)17(15,16)11-7-1-2-8-11/h1-8H

InChI Key

XQLYKJOAKINWEF-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole is 252.02047791 g/mol and the complexity rating of the compound is 370. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[(4-Nitrophenyl)sulfonyl]-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted at the 1-position with a sulfonyl group attached to a para-nitrophenyl moiety. Its chemical formula is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S and it exhibits a melting point in the range of 137-139 °C . The presence of the nitro group and sulfonyl group contributes to its unique electronic properties, making it an interesting subject for both synthetic and biological studies.

Typical of pyrrole derivatives, including electrophilic substitutions due to the electron-withdrawing nature of the nitro and sulfonyl groups. Notably, it has been involved in cycloaddition reactions, which can lead to the formation of more complex structures . The reactivity is influenced by the substituents, which can stabilize or destabilize intermediates during these reactions.

Research indicates that compounds similar to 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole exhibit significant biological activities. Some derivatives have shown potential as anti-cancer agents and inhibitors of acid secretion, suggesting that this compound may also possess therapeutic properties . The presence of the nitro group is often associated with increased biological activity due to its ability to participate in redox reactions.

Several synthesis methods have been developed for producing 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole:

  • Clauson-Kaas Reaction: This method employs Oxone as a catalyst to facilitate the formation of aryl pyrroles from corresponding anilines and other substrates .
  • Van Leusen Pyrrole Synthesis: This approach involves [3+2] cycloaddition reactions using TosMIC and electron-deficient alkenes, allowing for diverse functionalization of pyrrole derivatives .
  • Reduction and Hydrolysis: A method involving the reduction of precursor compounds followed by hydrolysis has also been reported, which can yield sulfonylpyrrole compounds .

1-[(4-Nitrophenyl)sulfonyl]-1H-pyrrole has potential applications in pharmaceuticals, particularly as a precursor for drugs targeting neoplastic diseases or as acid secretion inhibitors. Its unique structure allows for modifications that can enhance its efficacy and selectivity in biological systems .

Studies on interaction profiles indicate that this compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The sulfonyl and nitro substituents may play critical roles in these interactions, possibly through hydrogen bonding or π-π stacking with nucleophiles in biological systems .

Several compounds share structural similarities with 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1-(4-Nitrophenyl)-1H-pyrrolePyrrole ring with a nitrophenyl groupLacks sulfonyl functionality
1-(p-Toluenesulfonyl)-1H-pyrrolePyrrole ring with a p-toluenesulfonyl groupMethyl group enhances lipophilicity
1-(3-Nitrophenyl)-1H-pyrrolePyrrole ring with a nitrophenyl group at the meta positionDifferent electronic properties due to positioning
5-Methyl-1H-pyrroleMethyl substitution at the 5-positionSimpler structure, often used in synthetic pathways

The unique combination of both nitro and sulfonyl groups in 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

252.02047791 g/mol

Monoisotopic Mass

252.02047791 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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